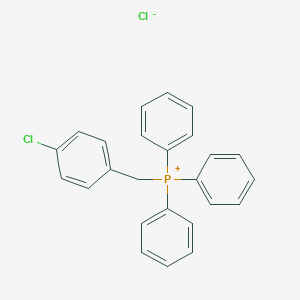

(4-Chlorobenzyl)triphenylphosphonium chloride

Description

Properties

IUPAC Name |

(4-chlorophenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHOAHBOOHXRDY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Cl2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934650 | |

| Record name | [(4-Chlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-39-8 | |

| Record name | Phosphonium, [(4-chlorophenyl)methyl]triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorobenzyl)triphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(4-Chlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorobenzyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Chlorobenzyl)triphenylphosphonium chloride: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of (4-Chlorobenzyl)triphenylphosphonium chloride, a pivotal reagent in modern organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and critical applications, with a focus on the mechanistic underpinnings and practical experimental considerations that ensure successful outcomes.

Compound Identification and Core Properties

This compound is a quaternary phosphonium salt widely utilized as a precursor to a Wittig reagent.[1] Its utility in forming carbon-carbon double bonds makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1]

The definitive identifier for this compound is its CAS Number: 1530-39-8 .[1][2][3][4]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below for quick reference. This data is crucial for its proper handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 1530-39-8 | [1][2][3][4] |

| Molecular Formula | C25H21Cl2P | [1][2][3][4] |

| Molecular Weight | 423.31 g/mol | [1][4] |

| Appearance | White to pale pink powder/crystal | [1][2] |

| Melting Point | >300 °C | [1][4] |

| Synonyms | [(4-Chlorophenyl)methyl]triphenylphosphonium chloride | [1] |

| Purity | Typically ≥98% | [2] |

| Solubility | Soluble in polar organic solvents like DMF and CH2Cl2 | [5][6] |

Spectroscopic data is essential for the verification of the compound's identity and purity. While detailed spectra are typically provided by the supplier, characteristic NMR data can be found in chemical databases.[7]

Synthesis of this compound

The synthesis of this compound is a classic example of a nucleophilic substitution reaction, specifically the quaternization of a phosphine. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride.

Detailed Synthesis Protocol

This protocol is a robust method for the laboratory-scale synthesis of the title compound. The choice of a suitable solvent is critical to facilitate the reaction between the solid triphenylphosphine and the alkyl halide. Toluene or acetonitrile are commonly employed.

Materials:

-

Triphenylphosphine

-

4-Chlorobenzyl chloride

-

Anhydrous Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Diethyl ether (for washing)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.

-

Addition of Alkyl Halide: To the stirred solution, add 4-chlorobenzyl chloride (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by the precipitation of the phosphonium salt.

-

Isolation: After cooling to room temperature, the precipitated white solid is collected by vacuum filtration.

-

Purification: Wash the crude product with diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified this compound under vacuum to obtain the final product.

Core Application: The Wittig Reaction

This compound is primarily used as a precursor for the corresponding phosphorus ylide (or phosphorane) in the Wittig reaction.[8] This reaction is a cornerstone of organic synthesis, enabling the formation of an alkene from an aldehyde or a ketone.[8]

Mechanistic Insight

The Wittig reaction proceeds through a concerted mechanism involving a betaine intermediate that collapses to form a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z isomerism) of the alkene is influenced by the nature of the ylide and the reaction conditions.

Experimental Protocol for a Typical Wittig Reaction

This protocol outlines a general procedure for the in-situ generation of the ylide and its subsequent reaction with an aldehyde.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)[5]

-

A strong base (e.g., n-butyllithium, sodium hydride, or 50% NaOH solution)[5][6]

-

An aldehyde or ketone

-

Schlenk flask or a three-necked flask equipped with a dropping funnel and nitrogen inlet

-

Magnetic stirrer and stir bar

-

Syringes for transfer of reagents

Procedure:

-

Ylide Generation:

-

Suspend this compound in anhydrous THF or DMF in a dry Schlenk flask under a nitrogen atmosphere.[5]

-

Cool the suspension in an ice bath.

-

Slowly add a strong base (e.g., n-butyllithium) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change.

-

-

Wittig Reaction:

-

To the freshly prepared ylide, add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired alkene.

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[9][10][11][12]

-

Hazards: Causes skin and serious eye irritation.[9][10][11][12] May cause respiratory irritation.[9][11][12]

-

Precautions:

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]

-

Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.[9][11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[11]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][13]

Conclusion

This compound is a versatile and indispensable reagent in organic synthesis. A thorough understanding of its properties, synthesis, and application in the Wittig reaction, coupled with strict adherence to safety protocols, will empower researchers to effectively utilize this compound in the development of novel molecules.

References

-

(4-Chlorobenzyl)(triphenyl)phosphonium chloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (URL: [Link])

-

This compound Safety Data Sheets(SDS) lookchem. (URL: [Link])

-

One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols - arkat usa. (URL: [Link])

-

Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. (URL: [Link])

-

The WITTIG REACTION With CHEMILUMINESCENCE!. (URL: [Link])

-

Wittig Reaction - Chemistry LibreTexts. (URL: [Link])

-

-

Wittig Reaction - Web Pages. (URL: [Link])

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. (4-Chlorobenzyl)(triphenyl)phosphonium chloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. This compound(1530-39-8) 13C NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.de [fishersci.de]

- 11. chemicalbook.com [chemicalbook.com]

- 12. lookchem.com [lookchem.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to (4-Chlorobenzyl)triphenylphosphonium Chloride: Properties, Synthesis, and Application

Introduction

(4-Chlorobenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt that serves as a cornerstone reagent in modern organic synthesis.[1] Its primary utility lies in its role as a precursor to a phosphorus ylide, a critical component in the Wittig reaction for the synthesis of alkenes from carbonyl compounds.[1] For researchers in medicinal chemistry and drug development, this compound provides a reliable pathway to construct complex molecular architectures, particularly those containing substituted stilbene and other vinylarene motifs. This guide offers a comprehensive overview of its physical properties, spectral characteristics, synthesis, and practical application, grounded in established scientific principles and protocols.

Physicochemical and Structural Properties

The fundamental physical and structural characteristics of this compound are crucial for its handling, storage, and application in synthesis.

Chemical Identifiers

A consistent and accurate identification of the reagent is the first step in any successful experimental design.

| Identifier | Value | Source(s) |

| CAS Number | 1530-39-8 | [1][2] |

| Molecular Formula | C₂₅H₂₁Cl₂P | [1][2][3][4] |

| Molecular Weight | 423.31 g/mol | [1][5] |

| IUPAC Name | [(4-chlorophenyl)methyl]triphenylphosphanium chloride | [2][3][6] |

| InChI Key | RAHOAHBOOHXRDY-UHFFFAOYSA-M | [2][3][6] |

| SMILES | [Cl-].ClC1=CC=C(C(C2=CC=CC=C2)C2=CC=CC=C2)C=C1 | [2][3][6] |

Core Physical Properties

The bulk properties of the salt dictate its behavior in both storage and reaction conditions.

| Property | Description | Source(s) |

| Appearance | White to pale pink crystalline powder. | [1][6] |

| Melting Point | Varies by source, reported as 282-288 °C and >300 °C. This suggests decomposition at higher temperatures. The significant range may be due to purity differences or measurement technique (e.g., clear melt vs. decomposition). | [1][5][6] |

| Solubility | Slightly soluble in methanol.[7] Its water solubility allows it to be mobile in aqueous systems, a factor in environmental considerations.[8] Like many phosphonium salts, it is generally soluble in polar organic solvents. | [7][8] |

| Stability | The compound is known to be hygroscopic.[9] It should be stored in a tightly sealed container in a dry, well-ventilated environment. It is incompatible with strong oxidizing agents. | [7][9] |

Spectral Analysis and Characterization

Structural verification is paramount. The following spectroscopic methods are routinely employed to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is characterized by complex multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the protons of the three phenyl rings and the 4-chlorobenzyl group. A key diagnostic signal is the benzylic methylene (CH₂) protons, which appear as a doublet due to coupling with the phosphorus atom (³¹P).

-

¹³C NMR : The spectrum displays multiple signals for the aromatic carbons, with the benzylic carbon signal being of particular diagnostic value, also showing coupling to the phosphorus center.

-

³¹P NMR : A single resonance is expected in the typical range for quaternary phosphonium salts, confirming the chemical environment of the phosphorus atom.[10] Example spectra for this compound are available in chemical databases.[11]

-

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic C-H stretching frequencies for the aromatic rings, C=C stretching bands within the rings, and a distinctive C-Cl stretching absorption.

-

Mass Spectrometry (MS) : Mass analysis will show the molecular ion corresponding to the cation, [(C₆H₅)₃PCH₂C₆H₄Cl]⁺.

Synthesis of this compound

The standard and most direct synthesis involves a bimolecular nucleophilic substitution (Sₙ2) reaction.

Reaction Scheme

The synthesis is achieved by reacting triphenylphosphine with 4-chlorobenzyl chloride.[12]

Mechanistic Rationale

In this reaction, the phosphorus atom of triphenylphosphine acts as a potent nucleophile. Its lone pair of electrons attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride ion as the leaving group. The resulting product is the stable phosphonium salt. The choice of a non-polar, high-boiling solvent like toluene facilitates the reaction, which often requires elevated temperatures to proceed at a practical rate.[13]

Experimental Protocol: Synthesis

This protocol is a representative procedure derived from common laboratory practices.[13]

-

Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylphosphine (1.0 eq.) and 4-chlorobenzyl chloride (1.05 eq.).

-

Solvent Addition : Add dry toluene to the flask to create a moderately concentrated solution.

-

Reaction : Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of the white phosphonium salt product, which is typically insoluble in toluene. The reaction is often run for 12-24 hours.

-

Isolation : After cooling the reaction mixture to room temperature, the precipitated solid is collected by vacuum filtration.

-

Purification : The crude product is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Drying : The purified white solid is dried under vacuum to yield the final this compound.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of the phosphonium salt.

Core Application: The Wittig Reaction

The premier application of this compound is as a stable, storable precursor for the Wittig reaction, enabling the conversion of aldehydes and ketones into alkenes.

Reaction Mechanism

The Wittig reaction proceeds through a well-established multi-step mechanism. The causality behind the choice of base is critical: stabilized ylides (like the one derived from the title compound, where the negative charge is delocalized by the chlorophenyl ring) can be formed with common bases like sodium hydroxide, whereas non-stabilized ylides require much stronger bases (e.g., n-butyllithium).[14][15]

-

Ylide Formation : The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom by a base, forming a phosphorus ylide (or phosphorane).

-

Nucleophilic Attack & Betaine Formation : The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This [2+2] cycloaddition forms a zwitterionic intermediate called a betaine.

-

Oxaphosphetane Formation : The betaine rapidly undergoes an intramolecular ring-closure to form a four-membered ring intermediate, the oxaphosphetane.

-

Elimination : The oxaphosphetane is unstable and collapses, eliminating triphenylphosphine oxide (a thermodynamically very stable byproduct) and forming the desired alkene.

Mechanistic Diagram

Caption: The mechanistic pathway of the Wittig Reaction.

Experimental Protocol: Wittig Olefination

This protocol outlines a general procedure for synthesizing a stilbene derivative using an aromatic aldehyde.

-

Setup : In a suitable flask, dissolve this compound (1.1 eq.) and the desired aldehyde (e.g., 9-anthraldehyde, 1.0 eq.) in a solvent such as dichloromethane or N,N-dimethylformamide (DMF).[14][15]

-

Base Addition : To the vigorously stirred solution, add a base dropwise. For this stabilized ylide, an aqueous solution of 50% sodium hydroxide is often sufficient.[15] A color change is typically observed as the ylide is formed.

-

Reaction : Allow the mixture to stir at room temperature for 30 minutes to several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, add water and an organic solvent (e.g., dichloromethane) to the reaction mixture. Separate the organic layer.

-

Extraction : Wash the aqueous layer with additional portions of the organic solvent. Combine all organic extracts.

-

Purification : Dry the combined organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product, which contains the desired alkene and triphenylphosphine oxide, is then purified, typically by column chromatography or recrystallization.[15]

Safety and Handling

As with any chemical reagent, proper handling is essential for laboratory safety.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[16]

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][17] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [17] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [16][17] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles (EN 166), and a laboratory coat.[4][8]

-

Ventilation : Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][17]

-

Handling : Avoid generating dust. Wash hands thoroughly after handling.[17]

-

Storage : Store in a cool, dry place away from incompatible materials like strong oxidizers. Keep the container tightly closed.[7]

First Aid Measures

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]

-

Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[4]

Conclusion

This compound is a highly valuable and versatile reagent. Its well-defined physical properties, straightforward synthesis, and robust performance in the Wittig reaction make it an indispensable tool for synthetic chemists. A thorough understanding of its characteristics, from its melting point and solubility to its reaction mechanism and safety profile, enables researchers in drug development and materials science to employ it effectively and safely, paving the way for the creation of novel and complex molecules.

References

- Fisher Scientific. This compound 98.0+%, TCI America™. [Link]

- Chemsrc.com. (4-Chlorobenzyl)(triphenyl)phosphonium chloride Price. [Link]

- American Elements. CAS Number 1530-39-8 | this compound. [Link]

- LookChem. This compound Safety Data Sheets(SDS). [Link]

- PubChem. This compound. [Link]

- BuyersGuideChem. (4-Chlorobenzyl)-triphenylphosphonium chloride. [Link]

- Arkat USA. One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols. [Link]

- Royal Society of Chemistry. Supplementary Information. [Link]

- Royal Society of Chemistry. Supplementary Information. [Link]

- Wikipedia. Tetraphenylphosphonium chloride. [Link]

- University of Colorado Denver. The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]

- University of Missouri–St. Louis. Experiment 8: Wittig Reaction. [Link]

- Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

- ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. [Link]

- Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ). [Link].htm)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound, 98+% 25 g | Request for Quote [thermofisher.com]

- 4. fishersci.de [fishersci.de]

- 5. (4-Chlorobenzyl)(triphenyl)phosphonium chloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 6. This compound, 98+% 100 g | Request for Quote [thermofisher.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. rsc.org [rsc.org]

- 11. This compound(1530-39-8) 13C NMR spectrum [chemicalbook.com]

- 12. (3-Chlorobenzyl)triphenylphosphoniuM chloride synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. www1.udel.edu [www1.udel.edu]

- 15. d.web.umkc.edu [d.web.umkc.edu]

- 16. This compound 98 1530-39-8 [sigmaaldrich.com]

- 17. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

(4-Chlorobenzyl)triphenylphosphonium chloride synthesis protocol

An In-Depth Technical Guide to the Synthesis of (4-Chlorobenzyl)triphenylphosphonium Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a critical reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the protocol. The synthesis is presented as a self-validating system, incorporating in-process checks and analytical verifications to ensure the integrity of the final product.

Strategic Overview: The Role and Importance of Phosphonium Salts

This compound is a phosphonium salt, primarily utilized as a precursor to a phosphorus ylide in the Wittig reaction.[1][2] The Wittig reaction is a cornerstone of synthetic organic chemistry, renowned for its reliability in forming carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes and ketones).[3][4] The specific structure of this salt, featuring a 4-chlorobenzyl group, makes it an invaluable tool for introducing the 4-chlorostyrene moiety into complex molecules, a common structural motif in pharmaceuticals and materials science.[5][6] Its synthesis is a foundational technique for any laboratory engaged in olefination chemistry.

The Core Mechanism: A Nucleophilic Substitution Approach

The formation of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[7][8] The central event is the interaction between the nucleophilic triphenylphosphine and the electrophilic 4-chlorobenzyl chloride.

Causality of the Mechanism:

-

Nucleophilic Attack: Triphenylphosphine possesses a lone pair of electrons on the phosphorus atom, rendering it an effective nucleophile.[9] This lone pair initiates an attack on the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This carbon is particularly susceptible to attack due to the electron-withdrawing inductive effect of the adjacent chlorine atom.[8][10]

-

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the phosphorus atom begins to form a bond with the benzylic carbon, while the bond between the carbon and its chlorine atom begins to break.

-

Leaving Group Departure: The chloride ion is displaced as a leaving group, resulting in the formation of a stable quaternary phosphonium salt.[7] The overall reaction is driven by the formation of the strong carbon-phosphorus bond.

Field-Proven Experimental Protocol

This protocol is designed for robustness and purity. The causality behind each step is explained to empower the researcher with a deeper understanding of the process.

Reagents and Equipment

| Reagent/Equipment | Molar Mass ( g/mol ) | Quantity | Purpose |

| Triphenylphosphine (PPh₃) | 262.29 | 26.23 g (0.10 mol) | Nucleophile |

| 4-Chlorobenzyl chloride | 161.03 | 16.10 g (0.10 mol) | Electrophile |

| Toluene (anhydrous) | 92.14 | 200 mL | Reaction Solvent |

| Diethyl ether (anhydrous) | 74.12 | ~150 mL | Washing/Trituration Solvent |

| Round-bottom flask | - | 500 mL | Reaction Vessel |

| Reflux condenser | - | - | Prevent solvent loss |

| Magnetic stirrer & stir bar | - | - | Ensure homogenous mixture |

| Heating mantle | - | - | Provide activation energy |

| Büchner funnel & filter flask | - | - | Product isolation |

| Schlenk line or Nitrogen inlet | - | - | Maintain inert atmosphere |

Step-by-Step Synthesis Workflow

Rationale for an Inert Atmosphere: Triphenylphosphine can slowly oxidize in the presence of air to form triphenylphosphine oxide, a common impurity that can be difficult to remove.[11] Conducting the reaction under an inert atmosphere (nitrogen or argon) minimizes this side reaction.

-

Reaction Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Reagent Dissolution: To the flask, add triphenylphosphine (26.23 g, 0.10 mol) and 150 mL of anhydrous toluene. Stir the mixture until all the solid has dissolved.

-

Expert Insight: Toluene is an excellent choice of solvent as it is relatively non-polar, aprotic, and has a suitable boiling point for reflux, facilitating the SN2 reaction without interfering.

-

-

Addition of Electrophile: Slowly add 4-chlorobenzyl chloride (16.10 g, 0.10 mol) dissolved in 50 mL of anhydrous toluene to the stirring solution at room temperature.

-

Reaction under Reflux: Heat the reaction mixture to reflux (approx. 110°C) using a heating mantle. A white precipitate will begin to form as the phosphonium salt is generated, which is typically insoluble in hot toluene. Maintain reflux for a minimum of 4 hours.

-

Trustworthiness Check: The formation of a significant amount of white precipitate is a primary visual indicator of a successful reaction.

-

-

Isolation of Crude Product: After the reflux period, allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Purification via Trituration: Wash the collected solid on the filter with two 50 mL portions of cold, anhydrous diethyl ether. Transfer the solid to a beaker and triturate (vigorously stir or grind) with another 50 mL of diethyl ether for 15 minutes.[12]

-

Expert Insight: This step is crucial for removing non-polar impurities, most notably any unreacted triphenylphosphine, which is soluble in diethyl ether while the polar phosphonium salt is not.[12]

-

-

Final Drying: Collect the purified white solid by vacuum filtration and dry under high vacuum for several hours to remove residual solvent. The expected yield is typically high, in the range of 85-95%.

Self-Validation: Product Characterization

To ensure the identity and purity of the synthesized this compound, the following analytical checks are mandatory.

| Analysis Method | Expected Result | Reference |

| Appearance | White crystalline solid | - |

| Melting Point (MP) | >300 °C (decomposes) | [5] |

| ¹H NMR | Characteristic peaks for aromatic and benzylic protons. | [13] |

| ³¹P NMR | A single peak around δ 23-24 ppm is characteristic of the phosphonium cation. | [14] |

Safety and Hazard Management

Scientific integrity demands a rigorous approach to safety. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Triphenylphosphine (PPh₃): A flammable solid that is harmful if swallowed.[15][16] It may cause an allergic skin reaction and damage to organs through prolonged exposure.[15][17]

-

4-Chlorobenzyl chloride: A lachrymator (tear-inducing agent).[18][19] It causes skin, eye, and respiratory tract irritation.[18][20] It is harmful if swallowed, in contact with skin, or if inhaled.[19]

-

This compound (Product): Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][21][22][23]

-

Toluene: Flammable liquid. Vapors can cause drowsiness and dizziness. It is a suspected reproductive toxin.

-

Diethyl Ether: Extremely flammable liquid with a low boiling point. Vapors are heavier than air and can travel to an ignition source.

Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.

References

- Process for the purification of phosphonium salts.

-

Safety Data Sheet: Triphenylphosphine. Carl ROTH. [Link]

-

SAFETY DATA SHEET - this compound. Fisher Scientific. [Link]

-

This compound Safety Data Sheets(SDS). LookChem. [Link]

-

TRIPHENYLPHOSPHINE GHS Safety Data Sheet. Sdfine. [Link]

-

Safety data sheet - Triphenylphosphine. CPAChem. [Link]

-

Chemical label this compound. ECHA. [Link]

- Process for the preparation of phosphonium salts.

-

General Reaction Mechanism of Triphenylphosphine with Benzyl Bromide. ResearchGate. [Link]

-

What are the reaction mechanisms of triphenylphosphine in the synthesis of heterocyclic compounds? Autech Industry Blog. [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE! Course Hero. [Link]

-

Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Green Chemistry Teaching and Learning Community (GCTLC). [Link]

-

Wittig Reaction Experiment Part 1, Prelab. YouTube. [Link]

-

8. Wittig Reaction. Web Pages. [Link]

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. nbinno.com [nbinno.com]

- 3. gctlc.org [gctlc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound 98 1530-39-8 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. yufengchemicals.com [yufengchemicals.com]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound(1530-39-8) 1H NMR spectrum [chemicalbook.com]

- 14. P-31 NMR Spectrum [acadiau.ca]

- 15. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 16. cpachem.com [cpachem.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. 4-Chlorobenzyl chloride(104-83-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. CHLOROBENZYL CHLORIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. fishersci.de [fishersci.de]

- 22. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 23. chemical-label.com [chemical-label.com]

(4-Chlorobenzyl)triphenylphosphonium chloride molecular weight

An In-Depth Technical Guide to (4-Chlorobenzyl)triphenylphosphonium chloride: Properties, Synthesis, and Application in Wittig Olefination

Introduction

This compound is a quaternary phosphonium salt that serves as a cornerstone reagent in modern organic synthesis. Its prominence is primarily due to its role as a precursor to a phosphorus ylide, a key component in the Wittig reaction.[1] This powerful olefination reaction provides a reliable and highly specific method for the formation of carbon-carbon double bonds, a fundamental transformation in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[2][3] The presence of the 4-chlorobenzyl group allows for the synthesis of chlorinated styrenyl derivatives, which are valuable intermediates and structural motifs in various biologically active compounds.[4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, moving from its fundamental physicochemical properties to its synthesis and detailed application in the Wittig reaction. As a Senior Application Scientist, the focus will be not just on the procedural steps but on the underlying chemical principles and the rationale that governs experimental design, ensuring both technical accuracy and practical utility.

Physicochemical Properties and Characterization

The physical and chemical properties of a reagent are critical to its handling, storage, and reactivity. This compound is typically a stable, white crystalline powder, which simplifies its storage and use in a laboratory setting.[1]

Rationale for Storage: The compound is stored at room temperature in a well-ventilated, dry place.[1][5] This is because, like many phosphonium salts, it can be hygroscopic. Absorbed moisture can interfere with the subsequent ylide generation step, which requires strictly anhydrous conditions to prevent quenching of the strong base used.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 423.31 g/mol | [1][6][7] |

| Molecular Formula | C₂₅H₂₁Cl₂P | [1][8] |

| CAS Number | 1530-39-8 | [1][7] |

| Appearance | White to pale pink powder/crystal | [1][9] |

| Melting Point | >300 °C (lit.); 282-288 °C | [4][6][9] |

| IUPAC Name | [(4-chlorophenyl)methyl]triphenylphosphanium chloride | [8][9] |

Characterization: The identity and purity of the phosphonium salt are paramount for reproducible results. The structure is typically confirmed using spectroscopic methods. ¹³C NMR spectroscopy is a powerful tool for confirming the carbon skeleton.[10] Proton NMR (¹H NMR) would show characteristic signals for the phenyl protons and a diagnostic doublet for the benzylic methylene (CH₂) protons, coupled to the phosphorus atom. Infrared (IR) spectroscopy can confirm the presence of aromatic C-H and C-C bonds.

Synthesis of this compound

Principle and Rationale: The synthesis of benzyl-type phosphonium salts is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction.[11] Triphenylphosphine, the nucleophile, attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group.

-

Choice of Nucleophile: Triphenylphosphine is an ideal nucleophile for this reaction. It is a solid that is easy to handle, relatively inexpensive, and its bulky nature discourages multiple alkylations. The phosphorus atom's lone pair is readily available for nucleophilic attack.

-

Choice of Electrophile: 4-Chlorobenzyl chloride is an excellent electrophile. The carbon-chlorine bond of the benzyl chloride is polarized, and the benzylic position is activated towards S_N2 attack due to the stabilizing influence of the adjacent aromatic ring on the transition state.

-

Choice of Solvent: The reaction is often performed in a non-protic solvent like toluene or xylene.[12] These solvents effectively solvate the starting materials without interfering with the reaction, and their high boiling points allow the reaction to be heated to drive it to completion. The product phosphonium salt is typically insoluble in these solvents, causing it to precipitate out as it forms, which simplifies isolation.

Experimental Protocol: Synthesis

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine (1.0 eq) and 4-chlorobenzyl chloride (1.05 eq).

-

Solvent Addition: Add dry toluene to the flask to create a slurry. The volume should be sufficient to allow for effective stirring.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. The reaction progress can be monitored by the precipitation of the white phosphonium salt. The reaction is typically complete within 12-24 hours.[12]

-

Isolation: After cooling the reaction mixture to room temperature, the precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is washed thoroughly with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted triphenylphosphine or 4-chlorobenzyl chloride. This washing step is critical for purity.

-

Drying: The purified white solid is dried under vacuum to remove residual solvent. The product is typically of high purity and can be used directly in the next step.

Workflow Diagram: Synthesis

Caption: Synthesis workflow for this compound.

Core Application: The Wittig Reaction

The Wittig reaction transforms aldehydes or ketones into alkenes.[11] The process is initiated by converting the phosphonium salt into a highly reactive phosphorus ylide (or phosphorane).

Mechanistic Deep Dive

The reaction is a two-stage process: ylide formation followed by olefination.[13]

-

Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base. The acidity of these α-protons is significantly enhanced by the electron-withdrawing, positively charged phosphorus atom.

-

Choice of Base: The choice of base is critical and depends on the stability of the resulting ylide. For non-stabilized ylides, such as the one derived from this compound, very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[11] The reaction must be performed in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere (N₂ or Ar) to prevent the base from being quenched by water or acidic protons.

-

-

Olefination: The ylide is a potent carbon nucleophile. It attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

-

This initial nucleophilic attack forms a zwitterionic intermediate called a betaine.

-

The betaine rapidly undergoes an intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.

-

The oxaphosphetane is unstable and spontaneously decomposes in a concerted [2+2] cycloreversion. This step is irreversible and is driven by the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[13] This high thermodynamic driving force is a key reason for the reaction's success.

-

Diagram of the Wittig Mechanism

Caption: The general mechanism of the Wittig Reaction.

Protocol: Synthesis of 4-Chloro-stilbene

This protocol describes the reaction of the ylide derived from this compound with benzaldehyde.

-

Ylide Generation:

-

Setup: Add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere of dry nitrogen.

-

Solvent: Add anhydrous tetrahydrofuran (THF) via syringe. Cool the resulting suspension to 0 °C in an ice bath.

-

Deprotonation: Slowly add n-butyllithium (1.0 eq, solution in hexanes) dropwise via syringe. A deep red or orange color should develop, indicating the formation of the ylide.[3] Allow the mixture to stir at this temperature for 30-60 minutes. This color change is a key validation checkpoint.

-

-

Reaction with Aldehyde:

-

Addition: Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the aldehyde. The disappearance of the ylide's color is another visual indicator of reaction progress.

-

-

Workup and Purification:

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether. Wash the organic layer with water and then brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product will contain the desired alkene and triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel, which effectively separates the non-polar alkene product from the more polar triphenylphosphine oxide byproduct.

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

-

Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][14] It is harmful if swallowed.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16] When handling the powder outside of a fume hood, a dust mask or respirator is recommended to avoid inhalation.[4][17]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[17] Avoid generating dust. Wash hands thoroughly after handling.[5]

-

First Aid:

-

Storage & Disposal: Store in a tightly sealed container in a dry, well-ventilated place.[14] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is more than just a chemical on a shelf; it is a precision tool for the synthesis of specifically functionalized alkenes. Its utility in the Wittig reaction, a process of fundamental importance, makes it an indispensable reagent for synthetic chemists. By understanding the principles behind its own synthesis, the rationale for choosing specific reaction conditions, and the intricacies of the Wittig mechanism, researchers can harness its full potential to construct the complex molecular architectures required in drug discovery and materials science. Adherence to rigorous experimental technique and safety protocols is essential for achieving reliable, reproducible results.

References

-

Chemsrc.com. (4-Chlorobenzyl)(triphenyl)phosphonium chloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - this compound (UK). [Link]

-

LookChem. This compound Safety Data Sheets(SDS). [Link]

-

Fengchen Group. Mastering the Wittig Reaction with High-Purity Phosphonium Salts. [Link]

-

ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. [Link]

-

Canadian Center of Science and Education. Kinetic study and characterization of the Wittig reaction. [Link]

-

Chemistry LibreTexts. Wittig Reaction. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. This compound 98 1530-39-8 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. (4-Chlorobenzyl)(triphenyl)phosphonium chloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 7. (4-氯苄基)三苯基氯化磷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. This compound, 98+% 25 g | Request for Quote [thermofisher.com]

- 10. This compound(1530-39-8) 13C NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 14. lookchem.com [lookchem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.de [fishersci.de]

- 17. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Structure Elucidation of (4-Chlorobenzyl)triphenylphosphonium chloride

This guide provides a comprehensive technical overview for the structural elucidation of (4-Chlorobenzyl)triphenylphosphonium chloride, a crucial reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential analytical techniques and the rationale behind their application, ensuring a thorough understanding of the molecule's three-dimensional architecture and spectroscopic fingerprint.

Introduction: The Significance of a Wittig Reagent's Structure

This compound is a prominent member of the phosphonium salt family, primarily utilized as a precursor to a Wittig reagent.[1][2] The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with significant control over stereochemistry.[3][4] The precise structure of the phosphonium salt is paramount as it dictates the reactivity and stereochemical outcome of the subsequent ylide formation and olefination reaction. This guide will walk through a multi-technique approach to unequivocally confirm the identity and structure of this vital synthetic tool.

Synthesis and Foundational Properties

The synthesis of this compound is typically achieved through a direct quaternization reaction. This involves the nucleophilic attack of triphenylphosphine on 4-chlorobenzyl chloride.[5][6] The resulting salt is a stable, white crystalline solid.[2]

| Property | Value | Source(s) |

| CAS Number | 1530-39-8 | [2] |

| Molecular Formula | C₂₅H₂₁Cl₂P | [2] |

| Molecular Weight | 423.31 g/mol | [2] |

| Melting Point | >300 °C | [2] |

| Appearance | White to pale pink powder | [2][7] |

Part 1: Spectroscopic Characterization

Spectroscopic methods provide the foundational data for structural elucidation, offering insights into the electronic environment of individual atoms and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR are indispensable.

Causality in NMR Analysis: The choice of these three nuclei provides a complete picture of the molecule's carbon-hydrogen framework and the unique phosphorus center. The chemical shifts and coupling constants are highly sensitive to the electron-donating and -withdrawing groups and the overall molecular geometry.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the deuterated solvent signal.

-

-

³¹P NMR Acquisition:

-

Acquire a proton-decoupled ³¹P spectrum.

-

Use an external reference standard, typically 85% H₃PO₄.

-

A relatively small number of scans is usually sufficient due to the 100% natural abundance of ³¹P.[8]

-

The ¹H NMR spectrum provides information on the number and types of protons and their neighboring environments.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| Phenyl-H | 7.60 - 7.80 | m | 15H | |

| Chloro-benzyl-H | 7.02, 7.14 | d | 4H | |

| Methylene-H (CH₂) | 5.68 | d | 2H | JP-H ≈ 15 Hz |

Note: The integration values are relative. The downfield shift of the methylene protons and the observed doublet splitting are characteristic of their proximity to the positively charged phosphorus atom.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to the limited availability of a fully assigned spectrum in the search results, a representative spectrum with typical chemical shifts is presented.

| Assignment | Chemical Shift (ppm) |

| Phenyl C (quaternary) | ~118 (d, JP-C ≈ 85-90 Hz) |

| Phenyl C-H | ~130-135 |

| Chloro-benzyl C (quaternary) | ~125-135 |

| Chloro-benzyl C-H | ~128-132 |

| Methylene C (CH₂) | ~30 (d, JP-C ≈ 45-50 Hz) |

Note: The carbon directly bonded to phosphorus exhibits a large coupling constant. The chemical shifts are approximate and can vary slightly based on solvent and concentration.

The ³¹P NMR spectrum provides a direct probe of the phosphorus atom's chemical environment.

| Chemical Shift (ppm) |

| ~ +20 to +25 |

Note: This chemical shift is characteristic of tetracoordinate phosphonium salts and confirms the successful quaternization of the triphenylphosphine.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the intact molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Causality in MS Analysis: Electrospray ionization (ESI) is the method of choice for phosphonium salts as it is a soft ionization technique that allows the detection of the intact cation. The fragmentation pattern observed in tandem MS (MS/MS) experiments reveals the connectivity of the molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.[9]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode.

-

The expected m/z for the cation [M]⁺ is 387.1.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

-

The ESI-MS spectrum will show a prominent peak for the intact cation, [(4-ClC₆H₄CH₂)P(C₆H₅)₃]⁺.

| m/z | Assignment |

| 387.1 | [(4-ClC₆H₄CH₂)P(C₆H₅)₃]⁺ (Molecular Ion) |

| 262 | [P(C₆H₅)₃]⁺ |

| 183 | [P(C₆H₅)₂ - H]⁺ |

| 125 | [C₇H₆Cl]⁺ (Chlorobenzyl cation) |

| 108 | [P(C₆H₅)]⁺ |

Fragmentation Pathway: The primary fragmentation pathway involves the cleavage of the benzyl-phosphorus bond, leading to the formation of the stable triphenylphosphine radical cation (m/z 262) and the chlorobenzyl cation (m/z 125).[10] Further fragmentation of the triphenylphosphine moiety leads to the other observed ions.

Part 2: Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.

Causality in X-ray Crystallography: This technique is the gold standard for structure determination as it provides unambiguous proof of connectivity and stereochemistry. For ionic compounds like phosphonium salts, it also reveals the packing of cations and anions in the crystal lattice.

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/dichloromethane). The crystals should be well-formed and of an appropriate size (0.1-0.3 mm in all dimensions).

-

Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

-

Data Collection:

-

Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

While a crystal structure for the pure chloride salt was not found in the performed searches, a structure of a complex containing the (4-Chlorobenzyl)triphenylphosphonium cation has been reported.[11] The data for this complex provides insight into the geometry of the cation.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 8.69340(10) |

| b (Å) | 17.5173(3) |

| c (Å) | 16.2068(3) |

| β (°) | 99.765(2) |

| Volume (ų) | 2432.29(7) |

Note: This data is for the dichloridocopper(I) complex. The bond lengths and angles within the (4-Chlorobenzyl)triphenylphosphonium cation are expected to be very similar in the pure chloride salt.

Application in the Wittig Reaction

The confirmed structure of this compound is the foundation for its application in the Wittig reaction. The phosphonium salt is deprotonated by a strong base (e.g., n-butyllithium, sodium hydride) to form the corresponding phosphorus ylide. This ylide then reacts with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide.[3]

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. Each technique provides a unique and essential piece of the structural puzzle. A thorough characterization, as outlined in this guide, ensures the identity, purity, and suitability of this reagent for its critical role in the Wittig reaction, thereby underpinning its successful application in modern organic synthesis.

References

- Ajvazi, N., & Stavber, S. (2016). General procedure for the halo functionalization of organic compounds using halosilanes on half mmol scale. Tetrahedron Letters, 57(22), 2430-2433.

- Li, X., & Wang, G. (2025). Crystal structure of [(4-chlorobenzyl)triphenylphosphonium] dichloridocopper(I), {[C25H21ClP]+[CuCl2]−}n. Zeitschrift für Kristallographie - New Crystal Structures.

-

Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 2733546. Retrieved from [Link]

-

National Center for Biotechnology Information. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Retrieved from [Link]

-

Oreate AI Blog. Research on Wittig Reagents and Their Applications in Organic Synthesis. Retrieved from [Link]

- Vedejs, E., & Marth, C. F. (1988). Mechanism of Wittig reaction: evidence against betaine intermediates. Journal of the American Chemical Society, 110(12), 3948-3958.

-

YouTube. Quantitative 31P NMR Analysis Of Lignins & Tannins l Protocol Preview. Retrieved from [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

- Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6683.

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

- Chalikidi, P. N., Magkoev, T. T., Gutnov, A. V., Demidov, O. P., Uchuskin, M. G., Trushkov, I. V., & Abaev, V. T. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838–9846.

-

Arkat USA. One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols. Retrieved from [Link]

-

eGyanKosh. Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. Recent Approaches with Theoretical Chemistry Studies of the Wittig Reaction: 2015-2019 A Review. Retrieved from [Link]

-

Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

-

IRIS. Quantitative 31P NMR Analysis of Lignins and Tannins. Retrieved from [Link]

-

PubMed. The modern interpretation of the Wittig reaction mechanism. Retrieved from [Link]

-

Oreate AI Blog. Research on Wittig Reagents and Their Applications in Organic Synthesis. Retrieved from [Link]

-

Organomation. Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 5. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. A11769.14 [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. ugto.mx [ugto.mx]

- 11. The modern interpretation of the Wittig reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Analysis of (4-Chlorobenzyl)triphenylphosphonium chloride

This guide provides a comprehensive technical overview of (4-Chlorobenzyl)triphenylphosphonium chloride, a versatile Wittig reagent crucial in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize this compound and require a deep understanding of its physicochemical properties, particularly its melting point. This document emphasizes experimental accuracy, explains the causality behind analytical choices, and is grounded in authoritative scientific principles.

Introduction: The Significance of this compound in Synthesis

This compound is a quaternary phosphonium salt that serves as a key precursor to the corresponding phosphorus ylide. This ylide is a fundamental tool in the Wittig reaction, a Nobel Prize-winning method for the stereoselective synthesis of alkenes from aldehydes and ketones. The incorporation of the 4-chlorobenzyl moiety is of particular interest in medicinal chemistry and materials science, as the chlorine atom can significantly modulate the biological activity, metabolic stability, and electronic properties of the target molecules. Its applications include the synthesis of β-amyloid plaque ligands, inhibitors of glutamate transporters, and various bioactive heterocyclic compounds. Given its pivotal role, a thorough understanding of its physical and chemical characteristics is paramount for its effective and reproducible use in research and development.

Physicochemical Properties: A Deep Dive into the Melting Point

The melting point of a crystalline solid is a critical physical constant, indicative of its purity and identity. For this compound, there exists a notable discrepancy in the reported melting point values from various commercial suppliers. This section will explore these reported values and delve into the potential scientific reasons for such variations.

Reported Melting Point Values

A review of commercially available this compound reveals a range of melting points. This variability underscores the importance of independent verification of this physical constant.

| Supplier | Reported Melting Point (°C) | Purity Assay |

| Thermo Fisher Scientific | 282.0 - 288.0[1] | ≥98.0 to ≤102.0% (Titration ex Chloride) |

| Fisher Scientific | 286 - 291[2] | ≥98% |

| Chem-Impex | > 300[3] | 97 - 102% (Assay by titration) |

| Sigma-Aldrich | > 300[4] | 98% |

This table summarizes the melting point data for this compound from various suppliers.

Factors Influencing the Melting Point of Phosphonium Salts

The observed discrepancies in the melting point of this compound can be attributed to several factors inherent to the synthesis, purification, and solid-state properties of phosphonium salts.

-

Purity: The presence of impurities, such as unreacted starting materials (triphenylphosphine and 4-chlorobenzyl chloride) or solvents, can lead to a depression and broadening of the melting point range.[5] A sharp melting point over a narrow range (typically 0.5-1.0 °C) is a strong indicator of a pure compound.[1]

-

Hygroscopicity: Phosphonium salts can be hygroscopic, and the absorption of water can affect the crystal lattice and lower the observed melting point. Fisher Scientific notes that the compound is hygroscopic.[2]

-

Thermal Decomposition: For some phosphonium salts, the melting point is close to or coincident with their decomposition temperature. What appears to be melting may, in fact, be thermal decomposition, which can be influenced by the heating rate during analysis.

Synthesis and Characterization: Ensuring Purity and Identity

The reliable synthesis and rigorous characterization of this compound are fundamental to obtaining a product with consistent physical properties.

Synthesis Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and 4-chlorobenzyl chloride. A general, robust procedure is outlined below, based on established methods for the synthesis of analogous benzyltriphenylphosphonium salts.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in a suitable anhydrous solvent such as toluene or acetonitrile.

-

Addition of Alkyl Halide: To the stirred solution, add 4-chlorobenzyl chloride (1.0-1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

-

Isolation of the Product: Upon completion, the phosphonium salt, which is typically a white solid, will precipitate from the reaction mixture upon cooling to room temperature.

-

Purification: Collect the solid product by vacuum filtration and wash it with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials.

-

Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) is recommended.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization and Purity Assessment

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are indispensable for confirming the chemical structure. The presence of characteristic peaks corresponding to the triphenylphosphine and 4-chlorobenzyl moieties, as well as the phosphorus-carbon coupling, provides definitive structural evidence.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for confirming the mass of the cationic portion of the salt, [(C₆H₅)₃PCH₂C₆H₄Cl]⁺.

-

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and other elements, which can be compared to the theoretical values to assess purity.

The synthesis of the closely related [1-(4'-chlorobenzyl)triphenylphosphonium] cation has been confirmed in the literature through the characterization of its tetrachlorocobaltate(II) salt, which involved elemental analysis, IR, UV-Vis, ESI-MS, and single-crystal X-ray diffraction.[3]

Accurate Melting Point Determination: A Self-Validating Protocol

To obtain a reliable and reproducible melting point, a standardized and carefully executed protocol is essential. The following methodology is designed to be a self-validating system, minimizing experimental error and providing a high degree of confidence in the results.

Step-by-Step Experimental Protocol for Melting Point Determination:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. This can be achieved by grinding the crystalline sample with a mortar and pestle.

-

Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

-

Instrumentation:

-

Utilize a calibrated digital melting point apparatus. Regular calibration with certified standards (e.g., benzophenone, caffeine) is crucial for accuracy.

-

-

Initial Rapid Determination:

-

Perform a preliminary rapid heating of the sample to quickly determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.

-

-

Accurate Measurement:

-

Use a fresh sample in a new capillary tube.

-

Set the starting temperature of the apparatus to at least 20°C below the approximate melting point observed in the rapid determination.

-

Employ a slow heating rate of 1-2 °C per minute as the melting point is approached. A slower heating rate ensures thermal equilibrium between the sample, the heating block, and the thermometer.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point). This range is the melting point of the sample.

-

-

Replicate Measurements:

-

Conduct at least two additional independent measurements to ensure the reproducibility of the result. The obtained melting point ranges should be in close agreement.

-

Conclusion: Towards a Standardized Understanding

The melting point of this compound is a key parameter for its identification and quality control. The observed range of values from commercial suppliers (from 282 °C to over 300 °C) highlights the critical importance of in-house verification by researchers. Factors such as purity, potential polymorphism, and hygroscopicity are likely contributors to this variability. By adhering to a rigorous synthesis, purification, and characterization protocol, and by employing a standardized and careful method for melting point determination, scientists can ensure the quality and consistency of this important Wittig reagent, leading to more reliable and reproducible outcomes in their synthetic endeavors.

References

-

Melting point determination. SSERC. [Link]

-

Melting Point Determination. University of Calgary. [Link]

-

Syntheses, Characterization, and Crystal Structures of Two Tetrachlorocobaltate(II) Salts With 4-Substituted Benzyl Triphenylphosphonium. ResearchGate. [Link]

-

This compound. PubChem. [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of (4-Chlorobenzyl)triphenylphosphonium chloride

This guide provides a comprehensive overview of the safe handling, application, and disposal of (4-Chlorobenzyl)triphenylphosphonium chloride. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes critical safety information with practical, field-proven insights to ensure procedural safety and experimental success.

Introduction and Reagent Profile

This compound is a quaternary phosphonium salt widely utilized as a precursor to a phosphorus ylide in the Wittig reaction.[1] This reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and the ylide.[1] The resulting alkenes are pivotal intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and materials.[1]

The presence of the chloro-substituent on the benzyl group can influence the reactivity of the corresponding ylide and the properties of the resulting alkene, making this reagent particularly valuable for the synthesis of specific stilbene derivatives and other functionalized compounds.[2]

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₅H₂₁Cl₂P | [3] |

| Molecular Weight | 423.31 g/mol | [2] |

| Appearance | White to pale pink powder/solid | [3][4] |

| Melting Point | >300 °C (decomposes) | [2] |

| Solubility | Soluble in water | [3] |

Hazard Identification and Safety Precautions

This compound presents several hazards that necessitate careful handling to mitigate risk in a laboratory setting.

Hazard Classification

| Hazard | Category | GHS Statement | Source |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [5] |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | [5] |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | [5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [6] |

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact and absorption.[7] |

| Eye Protection | Chemical safety goggles and a face shield | Protects against dust particles and splashes.[7] |

| Skin and Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes | Minimizes skin exposure.[7] |

| Respiratory Protection | Use in a well-ventilated chemical fume hood. If not possible, a NIOSH/MSHA or European Standard EN 136 approved respirator is required. | Prevents inhalation of harmful dust.[7] |

Engineering Controls

All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] An eyewash station and safety shower must be readily accessible.[9]

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining the integrity of the reagent and ensuring a safe laboratory environment.

Handling:

-

Avoid all personal contact, including inhalation of dust.[5]

-

Minimize dust generation during handling.[9]

-

Do not eat, drink, or smoke in the handling area.[5]

-

Wash hands thoroughly with soap and water after handling.[5]

-

Ensure adequate ventilation at all times.[8]

Storage:

-

Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

-

Protect containers from physical damage and inspect regularly for leaks.[5]